molecular formula C10H14N2 B1472384 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 1326240-64-5

1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1472384
CAS No.: 1326240-64-5
M. Wt: 162.23 g/mol
InChI Key: ZOKDKVNBUYMSBG-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a synthetic intermediate belonging to the class of saturated polyazocyclic compounds, which are important structural motifs in biologically active molecules and pharmaceuticals . The tetrahydropyrrolo[1,2-a]pyrazine scaffold serves as a versatile building block in medicinal chemistry, particularly for the construction of more complex polyazocyclic systems . Researchers utilize this core structure in the design and synthesis of novel compounds for various therapeutic areas; for instance, structurally related spiro-fused tetrahydropyrrolopyrazine derivatives have been investigated for their inhibitory activity against aldose reductase, a target for the treatment of diabetic complications . The saturated nature of this heterocyclic framework, characterized by the disruption of the aromatic π-system, introduces sp3-hybridized carbon atoms, which can increase three-dimensionality and serve as chiral centers. This makes it a valuable template for creating diverse chemical libraries that closely resemble natural products . Efficient synthetic approaches for assembling the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core have been established, including domino reactions involving 2-imidazolines and terminal alkynes . This compound is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-9-10(8-3-4-8)11-5-7-12(9)6-1/h1-2,6,8,10-11H,3-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKDKVNBUYMSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C3=CC=CN3CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can influence various cellular processes.

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, it can modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism. This compound also affects the expression of genes related to cell cycle regulation, thereby impacting cell division and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function. Additionally, it acts as an inhibitor for certain enzymes, such as kinases, which play a pivotal role in signal transduction pathways. By inhibiting these enzymes, this compound can alter cellular responses to external stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of stress response genes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects and can even promote beneficial cellular responses. At high doses, it can induce toxic effects, such as liver and kidney damage. Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological responses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and detoxification. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism can lead to the formation of reactive intermediates, which can further interact with cellular components.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, while binding proteins help in its localization and accumulation in specific cellular compartments. The compound’s distribution can influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is critical for its function. It is often found in the nucleus and mitochondria, where it can exert its effects on gene expression and energy metabolism. Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments. The localization of this compound can significantly impact its biochemical activity and overall cellular effects.

Biological Activity

1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

  • Molecular Formula : C11H14N2
  • Molecular Weight : 174.25 g/mol
  • Structure : The compound features a tetrahydropyrrolo structure fused with a pyrazine ring, which contributes to its unique properties.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrrolo[1,2-a]pyrazine exhibit significant antibacterial properties. A study synthesized a series of quinolone derivatives containing the tetrahydropyrrolo moiety and evaluated their antibacterial efficacy against various strains of bacteria:

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strains Tested
Compound A4 µg/mLE. coli
Compound B8 µg/mLS. aureus
Compound C16 µg/mLP. aeruginosa

These findings suggest that modifications to the tetrahydropyrrolo[1,2-a]pyrazine framework can enhance its antimicrobial potency against resistant bacterial strains .

Antiviral Activity

In addition to antibacterial effects, certain derivatives have shown antiviral activity. Specifically, compounds targeting viral polymerases have emerged as promising candidates in antiviral therapy. For instance, a related study reported that compounds with similar structures inhibited the PA-PB1 interaction in influenza A virus polymerase:

CompoundIC50 (µM)EC50 (µM)Cytotoxicity (CC50 µM)
Compound D1.112>250
Compound E285-14>250

These results indicate that the tested compounds effectively disrupt critical viral processes without significant cytotoxic effects on host cells .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Protein Interactions : The compound's structure allows it to fit into active sites of enzymes or proteins involved in bacterial and viral replication.
  • Hydrophobic Interactions : The cyclopropyl group enhances hydrophobic interactions with lipid membranes or protein pockets, improving binding affinity.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antibacterial Screening : In a systematic screening of various derivatives against multi-drug resistant bacteria, compounds derived from tetrahydropyrrolo[1,2-a]pyrazine showed promising results in reducing bacterial load in infected models.
  • Antiviral Testing : In vitro studies demonstrated that certain derivatives effectively reduced viral titers in cell cultures infected with influenza A virus.

Comparison with Similar Compounds

Key Findings:

Aldose Reductase Inhibition: The cyclopropyl-THP-pyrazine derivative AS-3201 outperforms non-spiro analogues due to optimal hydrophobic interactions with the enzyme’s active site . Comparatively, tetrahydroimidazo[1,2-a]pyrazines exhibit distinct selectivity profiles as HDAC6 inhibitors .

Synthetic Accessibility : Imidazo[1,2-a]pyrazines achieve higher yields (up to 97%) via nucleophilic aromatic substitution (SNAr) than THP-pyrazines, which require asymmetric catalysis (e.g., Ir) for enantiopurity .

Bioactivity Trade-offs: Tetrahydropyrrolo[1,2-a]quinoxalines show potent vasodilation but minimal hypotensive effects, likely due to off-target receptor interactions .

Preparation Methods

Cyclization and Reduction Approach

This method was exemplified in the preparation of 1,2,3,4-tetrahydro-1-methylpyrrolo[1,2-a]pyrazine, where the starting amide was cyclized with POCl3, evaporated, dissolved in methanol, and then reduced with NaBH4 to yield the desired compound. The product was isolated as a maleate salt with characteristic melting points and spectroscopic data confirming the structure.

Specific Preparation of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

While direct literature specifically detailing the preparation of the cyclopropyl-substituted derivative is limited, the general synthetic framework can be adapted by substituting the alkylating agent or starting amide to incorporate the cyclopropyl group.

Alkylation Strategy

  • Starting from 3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine or its N-substituted derivatives.
  • Alkylation with cyclopropyl halides (e.g., cyclopropyl bromide) under reflux conditions.
  • Followed by reduction or further cyclization steps as needed.

This approach is analogous to the preparation of other N-substituted tetrahydropyrrolo[1,2-a]pyrazines such as 1-propyl or 1-(2,2-dimethylpropyl) derivatives, where the alkylation step is crucial for introducing the desired substituent.

Advanced Synthetic Methods and Catalytic Approaches

Recent research highlights alternative synthetic routes to related pyrrolo[1,2-a]pyrazine derivatives, which can be adapted for the cyclopropyl-substituted compound.

Iridium-Catalyzed Asymmetric Hydrogenation

  • Pyrrolo[1,2-a]pyrazinium salts undergo hydrogenation using iridium catalysts.
  • Achieves high enantioselectivity (up to 95% ee).
  • Requires optimization of catalyst ligands and solvents.
  • Useful for preparing chiral tetrahydro derivatives.

Domino and One-Pot Reactions

  • Multi-component reactions involving 2-imidazolines and electron-deficient alkynes.
  • Base-catalyzed aza-Claisen rearrangement and cyclization.
  • Catalyst-free one-pot syntheses with bromopyruvate and benzodiamines.
  • These methods offer efficient routes to complex pyrrolo[1,2-a]pyrazine frameworks with good yields (45–90%).

Representative Reaction Scheme for Preparation (Adapted)

Step Reagents and Conditions Description Yield (%)
1 N-[2-(1H-pyrrol-1-yl)ethyl]acetamide + POCl3, reflux 60 min Cyclization to intermediate pyrrolo[1,2-a]pyrazinium chloride -
2 Methanol, water, NaBH4 addition at 25 °C overnight Reduction to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivative ~70-80
3 Alkylation with cyclopropyl bromide, reflux Introduction of cyclopropyl substituent at N-1 position Variable, ~60-75

Analytical Data and Characterization

Summary Table of Preparation Methods for this compound

Method Starting Materials Key Reagents Conditions Advantages Limitations
Cyclization-Reduction N-[2-(1H-pyrrol-1-yl)ethyl]acetamide derivatives POCl3, NaBH4 Reflux, room temp reduction Straightforward, well-established Requires careful handling of POCl3
Alkylation 3,4-dihydro-pyrrolo[1,2-a]pyrazine Cyclopropyl halides Reflux in suitable solvent Direct introduction of cyclopropyl group Possible side reactions, moderate yields
Iridium-Catalyzed Hydrogenation Pyrrolo[1,2-a]pyrazinium salts Ir catalysts, H2 Optimized for enantioselectivity High stereoselectivity Requires expensive catalysts
Domino/One-Pot Reactions 2-Imidazolines, alkynes, bromopyruvate Base or catalyst-free Mild conditions Efficient, good yields May require purification steps

Q & A

(Basic) What are the primary synthetic routes for 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, and how do reaction conditions influence yield?

The compound is synthesized via enantioselective hydrogenation of pyrrolo[1,2-a]pyrazinium salts using chiral Ir catalysts (e.g., up to 95% ee achieved under optimized conditions) . Alternatively, domino reactions involving 2-imidazolines and electron-deficient alkynes enable efficient cyclization, yielding 45–90% of the tetrahydropyrrolo scaffold . Key factors include:

  • Catalyst selection : Ir catalysts with phosphine ligands improve enantioselectivity .
  • Solvent and temperature : Polar aprotic solvents (e.g., DCM) and controlled temperatures (0–25°C) minimize side reactions .
  • Purification : Chromatography or recrystallization ensures >95% purity .

(Basic) How is the structural integrity of this compound confirmed?

Structural validation relies on multimodal spectroscopy :

  • NMR : 1^1H and 13^{13}C NMR identify cyclopropane protons (δ 1.2–1.8 ppm) and pyrazine ring signals (δ 3.5–4.5 ppm) .
  • X-ray crystallography : Confirms bicyclic geometry and stereochemistry (e.g., sp3^3-hybridized cyclopropane carbons) .
  • HPLC/MS : Monitors purity (>98%) and molecular ion peaks (e.g., [M+H]+^+ at m/z 189.1) .

(Advanced) How can enantioselectivity challenges in asymmetric hydrogenation be addressed for this compound?

Initial low ee values (e.g., <50%) are resolved via:

  • Ligand optimization : Bulky phosphine ligands (e.g., Segphos) enhance steric control, achieving up to 96% ee .
  • Substrate modification : Introducing electron-withdrawing groups (e.g., Br, Cl) on the pyrazinium salt improves catalyst-substrate interactions .
  • Pressure tuning : Higher H2_2 pressure (50–100 bar) accelerates reduction kinetics, reducing racemization .

(Advanced) What biological activities are associated with this compound, and how do structural modifications alter potency?

The core scaffold exhibits protease inhibition and antimicrobial activity :

  • Mechanism : Cyclopropane rigidity enhances binding to protease active sites (e.g., IC50_{50} < 1 µM for caspase-3) .
  • Modifications :
    • 8-Carboxamide derivatives : Increase antioxidant activity (59–74% radical scavenging vs. ascorbic acid) .
    • 4-Bromophenyl substitution : Boosts antifungal potency (MIC 8 µg/mL against C. albicans) .
  • SAR studies : Pyrazine N-oxidation reduces cytotoxicity while retaining activity .

(Advanced) How do multicomponent reactions (MCRs) streamline the synthesis of functionalized derivatives?

Ugi-azide 4CR enables rapid diversification:

  • Protocol : Combine 2-bromoethylpyrrole, amine, isocyanide, and NaN3_3 in MeOH (rt, 24h) to yield 1-tetrazolyl derivatives (31–78% yield) .
  • Advantages : Single-step formation of C–N and C–C bonds; tolerance for aryl, alkyl, and heterocyclic substituents .
  • Applications : Tetrazole rings mimic cis-amide bonds, enhancing metabolic stability .

(Advanced) How can regioselectivity issues in cyclopropane ring-opening reactions be controlled?

Brønsted acid catalysis (e.g., PTSA) directs regioselective ring-opening:

  • Mechanism : Cyclopropane aldehydes react with anthranil hydrazides to form dihydroquinolinones, which undergo acid-catalyzed cyclization (85–92% yield) .
  • Key factors :
    • Electrophilicity : Electron-deficient cyclopropanes favor nucleophilic attack at the less substituted carbon .
    • Temperature : Mild heating (40–60°C) prevents overfunctionalization .

(Basic) What analytical techniques differentiate 1-Cyclopropyl derivatives from analogous pyrrolo[1,2-a]pyrazines?

  • FT-IR : Cyclopropane C–H stretching (3050–3100 cm1^{-1}) vs. saturated C–H (2800–3000 cm1^{-1}) .
  • MS/MS fragmentation : Loss of cyclopropane (Δm/z 41) distinguishes from non-cyclopropyl analogs .
  • 19^{19}F NMR (if fluorinated): Fluorine substituents on the cyclopropane ring show distinct coupling patterns .

(Advanced) What strategies mitigate low yields in domino cyclization reactions?

  • Base selection : DBU or Et3_3N accelerates aza-Claisen rearrangements, improving yields from 45% to 90% .
  • Solvent effects : THF stabilizes intermediates, while DMF increases reaction rates .
  • Microwave assistance : Reduces reaction time (2h vs. 24h) and improves selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

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